![molecular formula C24H17N3O2 B604358 2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B604358.png)
2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes both indole and quinazolinone moieties, makes it a subject of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one typically involves multi-step reactions. One common method includes the condensation of anthranilic acid derivatives with aldehydes or ketones in the presence of a catalyst. For instance, the use of aluminum methanesulfonate as a reusable catalyst in ethanol/water solution has been reported to yield high efficiency . Another method involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium, which promotes the formation of quinazolinone derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable green chemistry approaches. For example, the use of microwave-induced synthesis and deep eutectic solvents (DES) has been explored to enhance yield and reduce environmental impact . These methods not only improve the efficiency of the synthesis but also align with sustainable chemistry practices.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(3H)-one derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the indole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include various substituted quinazolinone and indole derivatives, which are of significant interest due to their potential biological activities .
Wissenschaftliche Forschungsanwendungen
2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one has been studied for its applications in various fields:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, which leads to its biological effects. For instance, it may act as an inhibitor of protein kinases, thereby affecting cell signaling pathways involved in cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 2,3-dihydroquinazolin-4(1H)-one
- 4(3H)-quinazolinone
- 3-phenyl-2,3-dihydroquinazolin-4-one
Uniqueness
What sets 2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one apart is its dual indole and quinazolinone structure, which imparts unique biological activities and makes it a versatile scaffold for drug development .
Eigenschaften
Molekularformel |
C24H17N3O2 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
2-[(Z)-(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C24H17N3O2/c1-15-11-12-21-18(13-15)19(23(28)26-21)14-22-25-20-10-6-5-9-17(20)24(29)27(22)16-7-3-2-4-8-16/h2-14H,1H3,(H,26,28)/b19-14- |
InChI-Schlüssel |
YLHFRTVCXAGXPU-RGEXLXHISA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=O)C2=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Isomerische SMILES |
CC1=CC\2=C(C=C1)NC(=O)/C2=C\C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC(=O)C2=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


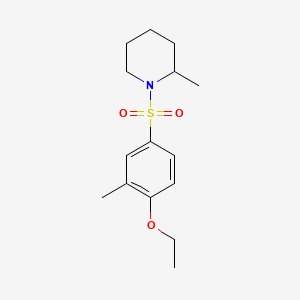
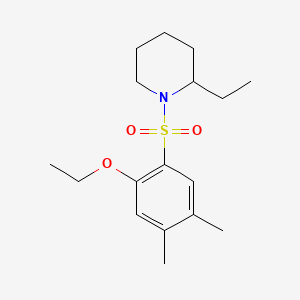
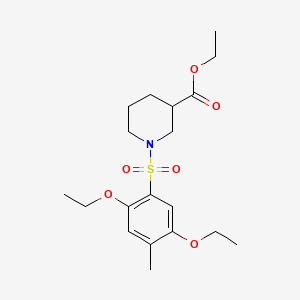
![1-Acetyl-4-[(3,4-dipropoxyphenyl)sulfonyl]piperazine](/img/structure/B604279.png)
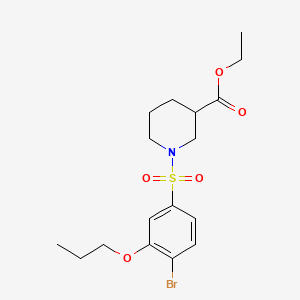
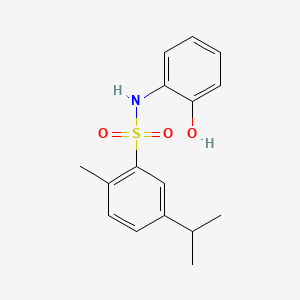
![4-{[(5-Isopropyl-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B604284.png)
![N-[3-(diethylamino)propyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B604285.png)
![2,5-dichloro-N-[3-(diethylamino)propyl]-4-methoxybenzenesulfonamide](/img/structure/B604287.png)
![5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide](/img/structure/B604290.png)
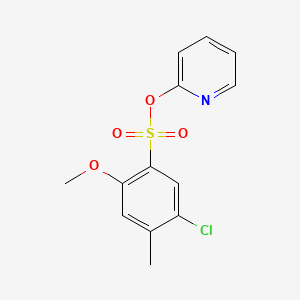
![N-[3-(diethylamino)propyl]-4-ethoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B604293.png)
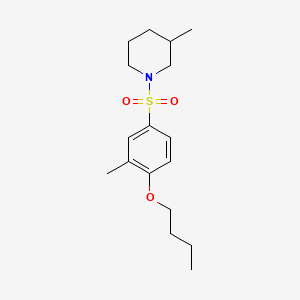
![4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 4-fluorobenzoate](/img/structure/B604298.png)
